molecular formula C14H11N5OS2 B1344472 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1030433-39-6

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1344472
M. Wt: 329.4 g/mol
InChI Key: MYJGGCDDBQHLDU-UHFFFAOYSA-N
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Description

The compound “5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several heterocyclic rings including a thieno[2,3-b]pyridine ring, a furyl ring, and a 1,2,4-triazole ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings and a variety of functional groups including an amino group, a thiol group, and potentially a methyl group attached to the furyl ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and aromatic rings. The amino and thiol groups could potentially participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability, while the various functional groups could influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial Activity

One notable application of derivatives related to 5-(3-amino-thieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is in antimicrobial activity. Various studies have synthesized compounds starting from isonicotinic acid hydrazide, which showed significant antimicrobial activities. For instance, synthesized triazoles exhibited good to moderate activity against a range of microbial strains, underlining their potential as antimicrobial agents (Bayrak et al., 2009). Moreover, derivatives involving pyridyl moieties have shown to possess antibacterial and antifungal properties, further emphasizing the role of such compounds in developing new antibacterial candidate drugs (Hu et al., 2005).

Corrosion Inhibition

Derivatives of the mentioned compound have been investigated for their effectiveness as corrosion inhibitors. A study exploring Schiff’s bases of pyridyl substituted triazoles demonstrated their potential in protecting mild steel against corrosion in hydrochloric acid solution, with one of the derivatives showing an inhibition efficiency of 96.6% (Ansari et al., 2014).

Catalytic Activity

Research into the catalytic applications of compounds related to 5-(3-amino-thieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has also been conducted. For example, novel ruthenium(II) complexes with ligands derived from similar triazole compounds have been used as catalysts for the transfer hydrogenation of acetophenone, showing promise in catalysis (Şerbetçi, 2013).

Antioxidant Activity

Additionally, compounds incorporating pyridyl and thiazolyl triazole units have been synthesized and evaluated for their antioxidant activity. Some derivatives, especially those with a 4-pyridyl moiety, exhibited significant antioxidant properties, highlighting their potential in oxidative stress-related therapeutic applications (Tay et al., 2022).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS2/c15-10-9-4-1-5-16-13(9)22-11(10)12-17-18-14(21)19(12)7-8-3-2-6-20-8/h1-6H,7,15H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJGGCDDBQHLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C3=NNC(=S)N3CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

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